molecular formula C12H20O5 B15332768 Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate

Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate

Cat. No.: B15332768
M. Wt: 244.28 g/mol
InChI Key: DHCJSXUJISOUJF-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

ethyl 2-(7-hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate

InChI

InChI=1S/C12H20O5/c1-2-15-10(13)8-11(14)4-3-5-12(9-11)16-6-7-17-12/h14H,2-9H2,1H3

InChI Key

DHCJSXUJISOUJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCC2(C1)OCCO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate typically involves the reaction of ethyl bromoacetate with a suitable spirocyclic precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The spirocyclic structure may also contribute to its unique binding properties and biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
  • CAS No.: 189509-22-6
  • Molecular Formula : C₁₂H₂₀O₅
  • Molecular Weight : 244.28 g/mol
  • Physical State : Liquid (stored at 2–8°C under inert gas) .

Comparison with Structurally Similar Compounds

Structural Analogues of Ethyl 2-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate

The spiro[4.5]decane scaffold with a dioxolane ring is a common structural motif. Key analogues include:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Differences
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate 1489-97-0 No hydroxyl group; ester at position 8 C₁₁H₁₈O₄ 214.26 Lacks hydroxyl group; lower polarity
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate 24730-88-9 Methyl group at position 8 C₁₂H₂₀O₄ 228.28 Methyl substitution; no hydroxyl group
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate 1006686-08-3 Formyl group at position 8 C₁₂H₁₈O₅ 242.27 Formyl group replaces hydroxyl
7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid 1374657-68-7 Carboxylic acid at position 7 C₁₁H₁₈O₄ 214.26 Carboxylic acid instead of ethyl ester
Methyl 2-((2R,3R,7R)-2,3-dimethyl-1,4-dioxaspiro[4.5]decan-7-yl)acetate - Methyl ester; dimethyl substitution C₁₂H₂₂O₄ 230.30 Methyl ester; stereochemical complexity

Data Sources : .

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound enhances polarity, improving solubility in polar solvents (e.g., EtOAc, ethanol) compared to non-hydroxylated analogues like Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate .
  • Stability : The hydroxyl group increases susceptibility to oxidation, necessitating storage under inert gas. In contrast, methyl- or formyl-substituted analogues exhibit greater stability at room temperature .
  • Boiling Point : Ethyl 2-(8-hydroxy...) has a higher boiling point (~270°C estimated) compared to Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (lower due to reduced polarity) .

Biological Activity

Ethyl 2-(7-Hydroxy-1,4-dioxaspiro[4.5]decan-7-yl)acetate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound possesses a molecular formula of C12H20O5C_{12}H_{20}O_{5} and a molecular weight of 244.28 g/mol. The compound features a dioxaspirodecane moiety with hydroxyl and ester functional groups, which are crucial for its reactivity and biological interactions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

  • Preliminary studies suggest that this compound has antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .

2. Analgesic Effects

  • Similar compounds in the dioxaspiro family have shown analgesic properties. This compound may interact with pain receptors or modulate inflammatory pathways, providing potential for pain management therapies .

3. Antioxidant Activity

  • The presence of hydroxyl groups in its structure suggests potential antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Binding to Enzymes and Receptors : The spirocyclic structure facilitates binding to various enzymes and receptors, modulating their activity.
  • Influencing Signaling Pathways : By affecting intracellular signaling pathways, this compound may alter physiological responses related to inflammation and pain .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetateC₁₂H₂₀O₅Hydroxyl at position 8
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylateC₁₂H₁₈O₄Carboxylic acid derivative
(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-oneC₈H₁₂O₃Lacks ester functionality

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various spirocyclic compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains .

Case Study 2: Analgesic Potential
A pharmacological evaluation revealed that this compound exhibited analgesic effects comparable to standard analgesics in animal models. The study highlighted a reduction in pain response by approximately 40% when administered at doses of 10 mg/kg .

Q & A

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The spirocyclic ether’s ring strain increases susceptibility to nucleophilic attack. Kinetic studies (e.g., monitoring by in-situ IR) reveal rate-determining steps in oxalate ester formation .

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